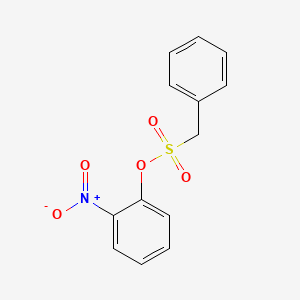
2-Nitrophenyl phenylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl phenylmethanesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl phenylmethanesulfonate typically involves the reaction of 2-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired sulfonate ester in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenolate group can be exchanged with a wide range of substituted phenols and alkyl alcohols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylmethanesulfonate moiety can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in acetonitrile (CH₃CN) is commonly used to generate the phenolate anion, which then reacts with this compound.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Substituted phenols and alkyl alcohols.
Reduction: 2-Aminophenyl phenylmethanesulfonate.
Oxidation: Phenylmethanesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl phenylmethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential inhibitor of enzymes involved in bacterial communication, such as PqsD in Pseudomonas aeruginosa.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl phenylmethanesulfonate involves its reactivity towards nucleophiles. The nitrophenolate group can be readily displaced by nucleophiles, leading to the formation of new sulfonate esters. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl phenylmethanesulfonate
- 2-Nitrophenyl benzylsulfonate
Comparison
2-Nitrophenyl phenylmethanesulfonate is unique due to its specific reactivity and the presence of both nitrophenyl and phenylmethanesulfonate groups. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and yields. For example, 4-Nitrophenyl phenylmethanesulfonate also undergoes nucleophilic substitution but may require different reaction conditions .
Eigenschaften
CAS-Nummer |
56620-23-6 |
|---|---|
Molekularformel |
C13H11NO5S |
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
(2-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-8-4-5-9-13(12)19-20(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
DPNBLUNXVYKTHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


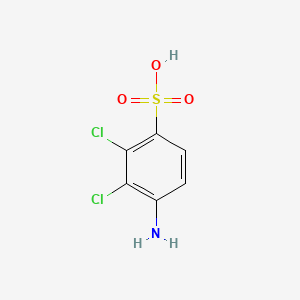
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
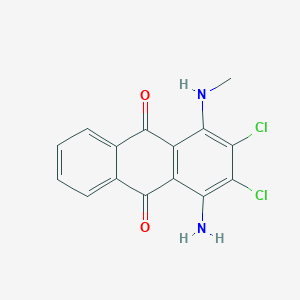
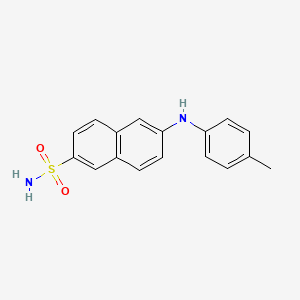
stannane](/img/structure/B14629820.png)


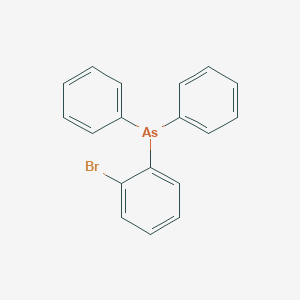



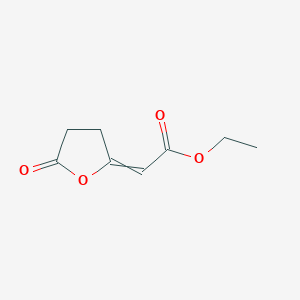
octylsulfanium bromide](/img/structure/B14629853.png)
